molecular formula C7H7Cl2N B095414 2,4-Dichloro-5-methylaniline CAS No. 17601-75-1

2,4-Dichloro-5-methylaniline

Cat. No.: B095414
CAS No.: 17601-75-1
M. Wt: 176.04 g/mol
InChI Key: IGSFOXNHUBLZHU-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methylaniline is an organic compound that belongs to the class of aniline derivatives. It consists of an aniline ring substituted with two chlorine atoms at the 2nd and 4th positions and a methyl group at the 5th position. This compound is used in various chemical processes and has applications in the production of dyes, herbicides, and other industrial chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-methylaniline typically involves the chlorination of 5-methylaniline. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually performed under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process involving nitration, reduction, and chlorination. The nitration of toluene produces 2,4-dinitrotoluene, which is then reduced to 2,4-diaminotoluene. Subsequent chlorination yields this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized products.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dichloro-5-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: 2,4-Dichloro-5-methylaniline is unique due to the presence of both chlorine atoms and a methyl group, which influence its chemical reactivity and physical properties. Compared to other dichloroanilines, it has distinct applications and reactivity patterns due to the specific positions of the substituents on the aniline ring .

Properties

IUPAC Name

2,4-dichloro-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSFOXNHUBLZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300602
Record name 2,4-Dichloro-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17601-75-1
Record name 17601-75-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dichloro-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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